3-[(4-Bromobenzyl)sulfanyl]-6-ethoxypyridazine is a compound that belongs to the class of pyridazine derivatives, which are characterized by their unique structural features and potential biological activities. Pyridazines are five-membered heterocycles containing two nitrogen atoms and are known for their diverse pharmacological properties. This particular compound is notable for its incorporation of a bromobenzyl group and a sulfanyl moiety, which can influence its reactivity and biological interactions.
The compound can be classified under organic compounds with specific functional groups. Its systematic name indicates the presence of a pyridazine ring, a sulfanyl (thioether) group, and an ethoxy substituent. The chemical formula for 3-[(4-Bromobenzyl)sulfanyl]-6-ethoxypyridazine is C14H15BrN2OS, indicating it consists of carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur atoms .
The synthesis of 3-[(4-Bromobenzyl)sulfanyl]-6-ethoxypyridazine typically involves multi-step organic reactions. One common method includes the following steps:
The reactions often require specific conditions such as temperature control, solvent choice (e.g., dimethyl sulfoxide), and catalysts (e.g., Lewis acids) to optimize yield and selectivity .
The molecular structure of 3-[(4-Bromobenzyl)sulfanyl]-6-ethoxypyridazine features a pyridazine ring with various substituents:
The molecular weight of the compound is approximately 315.25 g/mol, and it has specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance spectroscopy and Infrared spectroscopy to confirm its structure .
3-[(4-Bromobenzyl)sulfanyl]-6-ethoxypyridazine can participate in various chemical reactions due to its functional groups:
These reactions often require careful control of reaction conditions (temperature, solvent) to ensure selectivity and yield. For example, the use of polar solvents can enhance nucleophilicity while minimizing side reactions .
The mechanism of action for compounds like 3-[(4-Bromobenzyl)sulfanyl]-6-ethoxypyridazine often involves interaction with biological targets such as enzymes or receptors:
Relevant data regarding melting point, boiling point, and specific heat capacity would require empirical determination through experimental methods .
3-[(4-Bromobenzyl)sulfanyl]-6-ethoxypyridazine has potential applications in various fields:
The compound's diverse functionalities make it a candidate for further research in medicinal chemistry and related fields .
Pyridazine derivatives constitute an underutilized chemotype with expanding therapeutic relevance. Historically, the pyridazine ring served primarily as a bioisosteric replacement for phenyl or pyridine rings in drug design. However, advances in synthetic methodology have revealed its intrinsic pharmacological advantages:
Table 1: Fundamental Chemical Characteristics of 3-[(4-Bromobenzyl)sulfanyl]-6-ethoxypyridazine
Property | Value |
---|---|
CAS Registry Number | 5273-52-9 |
Systematic Name | 3-[[(4-Bromophenyl)methyl]thio]-6-ethoxypyridazine |
Molecular Formula | C₁₃H₁₃BrN₂OS |
Molecular Weight | 325.23 g/mol |
Key Structural Features | Bromobenzyl moiety, ethoxypyridazine core, sulfanyl linker |
Recent studies identify pyridazine-containing compounds as privileged structures in anticancer agents (e.g., the vascular disrupting agent vadimezan) and CNS therapeutics targeting monoamine oxidase [8]. The 6-ethoxy substitution pattern observed in our target compound mirrors emerging kinase inhibitor pharmacophores, suggesting potential tyrosine kinase engagement capabilities previously underexploited in early pyridazine derivatives.
The deliberate hybridization of sulfanyl-benzyl and ethoxypyridazine components creates a synergistic pharmacophore with enhanced target versatility. Three structural elements confer distinctive advantages:
Table 2: Functional Group Contributions to Molecular Properties
Structural Element | Physicochemical Contribution | Biological Implications |
---|---|---|
6-Ethoxypyridazine | Moderate logP reduction | Enhanced solubility vs phenyl analogs |
Sulfanyl linker (-S-CH₂-) | Polar surface area modulation | Membrane permeability optimization |
4-Bromobenzyl | Increased molecular rigidity | Target selectivity via shape complementarity |
Molecular hybridization strategies (fusion, merging, linking) have proven particularly successful in multi-target ligand development [4]. The covalent integration of these moieties follows the framework combination principle, creating a unified structure capable of engaging discrete binding pockets. This approach has yielded clinical successes including lapatinib (tyrosine kinase inhibitor) and duvelisib (PI3K-δ/γ inhibitor), validating the hybridization rationale [8]. Sulfur-containing motifs specifically demonstrate exceptional versatility, appearing in over 150 FDA-approved drugs spanning antimicrobial, anti-inflammatory, antiviral, and anticancer applications [1].
The shift from reductionist "one drug-one target" models to polypharmacological approaches represents a paradigm change in drug discovery. 3-[(4-Bromobenzyl)sulfanyl]-6-ethoxypyridazine emerges as a test case for addressing intrinsic limitations of conventional therapies:
Combinatorial limitations: Traditional combination therapies face pharmacokinetic mismatches (e.g., differing half-lives), drug-drug interactions, and formulation challenges. A single chemical entity circumvents these issues while maintaining multi-target capability [8].
Resistance mitigation: Cancer cells exploit redundant signaling pathways to evade single-target inhibition. Computational studies demonstrate that balanced multi-target inhibition reduces resistance development probability by >40% compared to monotherapies [6].
Synergistic efficacy: Systems pharmacology models reveal that simultaneous target modulation creates cooperative effects unobtainable through sequential inhibition. For example, dual EGFR/HER2 inhibition by lapatinib shows supra-additive effects in HER2-positive breast cancers [8].
Table 3: Comparative Analysis of Therapeutic Approaches
Parameter | Monotherapy | Combination Therapy | MTDL Approach |
---|---|---|---|
Administration complexity | Low | High (multiple regimens) | Low (single agent) |
PK/PD concordance | Predictable | Variable (drug interactions) | Highly predictable |
Resistance development | High (>70% in oncology) | Moderate (30-50%) | Low (<20% predicted) |
Development costs | $2-3 billion | $3-4 billion | $1.5-2.5 billion (estimated) |
Advanced computational platforms now enable rational multi-target design previously inaccessible through empirical methods. LigBuilder V3 exemplifies this progress, employing genetic algorithms for de novo generation of multi-target ligands through three complementary strategies:
This computational framework successfully generated dual-functional inhibitors of HIV protease and reverse transcriptase with balanced nanomolar affinity, demonstrating the feasibility of the approach for targets with dissimilar binding sites [5]. For 3-[(4-Bromobenzyl)sulfanyl]-6-ethoxypyridazine, these methodologies offer pathways to optimize target-specific selectivity - defined as the compound's relative potency against intended versus off-target proteins [6]. Quantitative metrics now enable researchers to navigate the delicate balance between polypharmacological breadth and target-specific potency, addressing a fundamental challenge in multi-target compound development.
The compound's structural features position it ideally for targeted protein degradation applications and conformational stabilization therapies where simultaneous engagement of multiple binding domains confers unique advantages. As drug discovery confronts the staggering complexity of human biological systems - with >3.2 × 10²⁵ daily chemical reactions occurring in a single individual - multi-target ligands represent not merely an alternative approach, but a necessary evolution in therapeutic science [7] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: